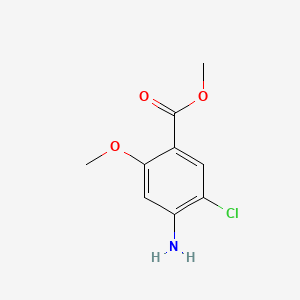

Methyl 4-amino-5-chloro-2-methoxybenzoate

Übersicht

Beschreibung

Methyl 4-amino-5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.634 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5-chloro-2-methoxybenzoate can be synthesized through several methods. One common method involves the methylation of p-aminosalicylic acid using dimethyl sulfate in the presence of potassium hydroxide in acetone . Another method involves the direct chlorination of methyl 4-amino-2-methoxybenzoate .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of N-chlorosuccinimide as a chlorinating agent in N,N-dimethylformamide (DMF) solvent . This method allows for efficient production of the compound with high purity.

Analyse Chemischer Reaktionen

Alternative Chlorination Methodologies

Recent patents disclose alternative chlorination protocols using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 65–75°C. This method avoids harsh reagents and achieves comparable yields (~70%) .

Comparison of Chlorination Methods

Reaction with N,N-Diethyl Ethylenediamine

The ester undergoes nucleophilic acyl substitution with N,N-diethyl ethylenediamine to form N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide, a pharmacologically active metabolite.

Key Reaction Parameters

-

Solvent : None (neat conditions)

-

Temperature : Boiling point of N,N-diethyl ethylenediamine (~130°C)

-

Reaction Time : 10–40 hours

Mechanistic Insight

The reaction proceeds via activation of the ester carbonyl by the amine, followed by displacement of the methoxy group. Excess diamine acts as both reactant and solvent, enhancing reaction efficiency .

Hydrolysis to Carboxylic Acid Derivatives

The ester is hydrolyzed to 4-amino-5-chloro-2-methoxybenzoic acid under alkaline conditions:

Procedure

-

Reagents : Potassium hydroxide (2–3 eq) in methanol/water (3:1 v/v)

-

Conditions : Reflux for 2–4 hours, followed by acidification to pH 5.0

Applications

The carboxylic acid derivative serves as a precursor for further functionalization, including amidation or salt formation .

Stability and Reactivity Considerations

-

Amino Group Reactivity : The free amino group at the 4-position participates in diazotization and acylation but remains inert during chlorination due to steric and electronic effects .

-

Ester Stability : Resists hydrolysis under mild acidic/basic conditions but cleaves readily under strong alkaline reflux .

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-5-chloro-2-methoxybenzoate is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the benzene ring allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-amino-5-chloro-4-methoxybenzoate: Similar in structure but with different positioning of the amino and methoxy groups.

Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains an acetamido group instead of an amino group.

Uniqueness

Methyl 4-amino-5-chloro-2-methoxybenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Methyl 4-amino-5-chloro-2-methoxybenzoate, also known by its chemical identifier, exhibits notable biological activities that have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This compound is a derivative of benzoic acid and has been studied for its potential therapeutic applications, including anticancer properties and antibacterial effects.

- Chemical Formula: C10H10ClN1O3

- Molecular Weight: 229.64 g/mol

- CAS Number: 20896-27-9

Synthesis

The synthesis of this compound involves several steps, typically beginning with the methylation of salicylic acid derivatives followed by chlorination processes. A notable method includes the use of dimethyl sulfate for methylation and N-chlorosuccinimide for chlorination, resulting in high yields and purity of the final product .

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound. It has been shown to inhibit the growth of various cancer cell lines in vitro, demonstrating a potential mechanism through which it induces apoptosis in malignant cells. The compound's efficacy was assessed using standard assays such as MTT and colony formation assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several pathogenic bacteria. Studies have reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

| Bacillus subtilis | 16 µg/mL |

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of this compound on HeLa cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

- Antibacterial Activity Assessment : Another research article focused on the antibacterial properties of this compound against various strains. It was found to exhibit strong inhibitory effects on Staphylococcus aureus, suggesting its potential use as an antibacterial agent in clinical settings .

- Toxicological Studies : Comprehensive toxicological assessments have indicated that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. Genotoxicity tests revealed mixed results, necessitating further investigation into its long-term effects .

Eigenschaften

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYQFGBPEGLBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351444 | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20896-27-9 | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthesis routes for producing Methyl 4-amino-5-chloro-2-methoxybenzoate?

A1: Two main routes are described in the provided research:

Q2: What is the significance of this compound in pharmaceutical synthesis?

A: this compound serves as a crucial intermediate in the synthesis of Metoclopramide. [] Metoclopramide is a medication used primarily for its gastroprokinetic effects, aiding in the treatment of nausea and vomiting. The efficient synthesis of this intermediate is vital for cost-effective large-scale production of Metoclopramide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.